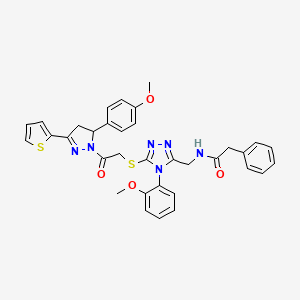

![molecular formula C14H10BrFN4S B2556261 5-Bromo-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 499795-97-0](/img/structure/B2556261.png)

5-Bromo-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

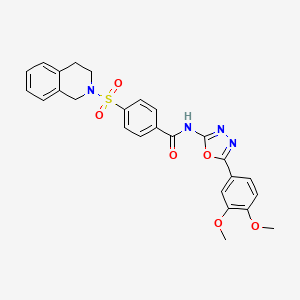

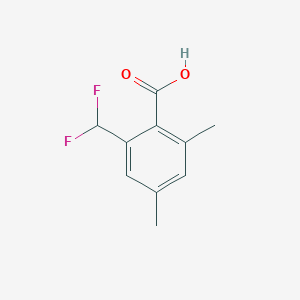

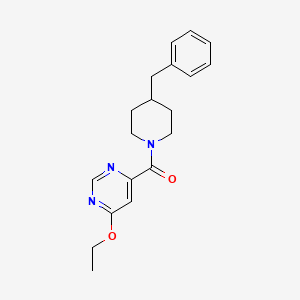

5-Bromo-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine, abbreviated as 5-Br-4-FMPT, is a synthetic compound with a wide range of applications in scientific research. It is an important molecule of interest in the field of medicinal chemistry due to its unique structure and potential as a therapeutic agent.

Scientific Research Applications

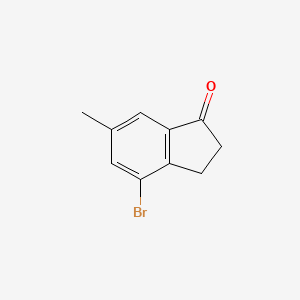

Synthesis and Chemical Properties

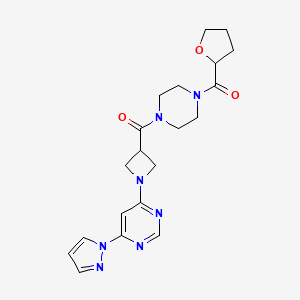

5-Bromo-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine and its derivatives are key intermediates in the synthesis of various heterocyclic compounds, demonstrating significant importance in chemical research. These compounds are synthesized through a series of chemical reactions involving bromination, condensation, and substitution, showcasing their versatile reactivity and potential for creating novel chemical entities. For instance, the efficient synthesis of novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine has been reported, indicating the compound's role in developing new materials with potential applications in dyes and pigments (Nikpour, Zarinabadi, & Saberi, 2012).

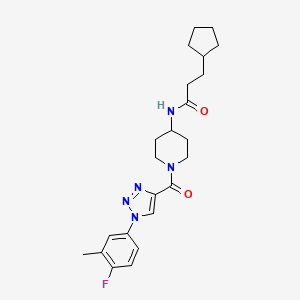

Medicinal Chemistry and Pharmacological Potential

In the realm of medicinal chemistry, derivatives of this compound have been explored for their biological activities, particularly as kinase inhibitors. Such compounds have been evaluated for their inhibitory action against the tyrosine kinase activity of epidermal growth factor receptors (EGFR), which play a crucial role in the signaling pathways associated with cell growth and proliferation. This highlights their potential as therapeutic agents in cancer treatment (Rewcastle et al., 1998).

Antimicrobial Applications

The antimicrobial potential of pyrimidine derivatives has also been explored, with studies demonstrating their efficacy against various microbial strains. This suggests their utility in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Wu et al., 2021).

Mechanism of Action

Target of Action

The primary target of the compound 5-Bromo-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine is UNC51-like kinase 1 (ULK1), a protein that plays a crucial role in the initiation of autophagy . Autophagy is a cellular process that degrades and recycles cellular components, and ULK1 is overexpressed in non-small cell lung cancer (NSCLC), negatively correlating with the clinical prognosis of NSCLC patients .

Mode of Action

This compound acts as an inhibitor of ULK1 . By binding to ULK1, it prevents the kinase from recruiting its binding partners and initiating the autophagy process . This disruption in the autophagy process can lead to changes in cellular homeostasis and function.

Biochemical Pathways

The inhibition of ULK1 by this compound affects the autophagy pathway . Autophagy is a catabolic process that degrades cellular components to maintain cellular homeostasis. By inhibiting ULK1, the compound disrupts this pathway, potentially leading to the accumulation of damaged proteins and organelles within the cell.

Result of Action

The inhibition of ULK1 by this compound can lead to the induction of apoptosis, or programmed cell death, in NSCLC cells . This is due to the disruption of autophagy, a process that is often upregulated in cancer cells to promote survival. By blocking autophagy, the compound can induce cell death, potentially reducing the proliferation of cancer cells .

properties

IUPAC Name |

5-bromo-4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFN4S/c1-7-12(11-10(15)6-18-14(17)20-11)21-13(19-7)8-2-4-9(16)5-3-8/h2-6H,1H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVNWUSYJKJWBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NC(=NC=C3Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2556179.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2556180.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2556184.png)

![5-[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2556195.png)